Carbamate de benzyle et de 3-aminobenzyl

Vue d'ensemble

Description

Benzyl 3-aminobenzylcarbamate is a compound that can be associated with the field of organic synthesis and chemical modification of molecules, particularly those that are relevant to the development of pharmaceuticals and bioactive compounds. While the provided abstracts do not directly mention Benzyl 3-aminobenzylcarbamate, they do provide insights into related chemical synthesis and properties that can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with a focus on achieving high diastereoselectivity and enantioselectivity. For instance, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid was achieved through diastereoselective conjugate addition, yielding high diastereomeric and enantiomeric excesses . Similarly, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile involved a strategic substitution of a precursor with a prosthetic group, indicating the importance of careful precursor selection and modification in synthesis .

Molecular Structure Analysis

The molecular structure of compounds is typically confirmed using various analytical techniques such as IR, NMR, and X-ray analysis. For example, the structure of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles was identified and confirmed by these methods . These techniques are crucial for verifying the successful synthesis of the desired compounds and for ensuring the correct molecular conformation.

Chemical Reactions Analysis

Chemical reactions involving benzyl groups often include nucleophilic substitutions, as seen in the synthesis of new unnatural N(α)-Fmoc pyrimidin-4-one amino acids, where the p-benzyloxybenzyloxy group served as a protective group for the oxo function . The ability to selectively protect and deprotect functional groups is essential in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl derivatives can be influenced by their functional groups. For instance, the development of a colorimetric hydrophobic benzyl alcohol tag demonstrated the compound's solubility in less polar solvents and its ability to precipitate in polar solvents, as well as its color change under acidic conditions . These properties are important for applications in tag-assisted liquid-phase synthesis and can provide insights into the behavior of Benzyl 3-aminobenzylcarbamate under different conditions.

Applications De Recherche Scientifique

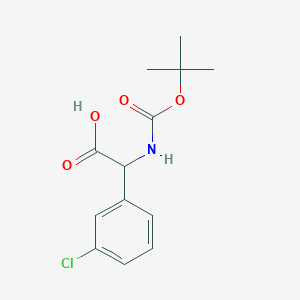

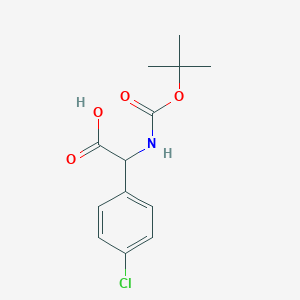

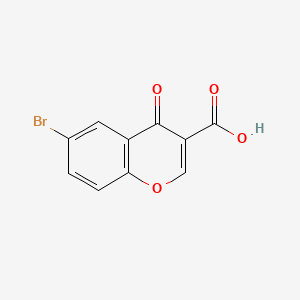

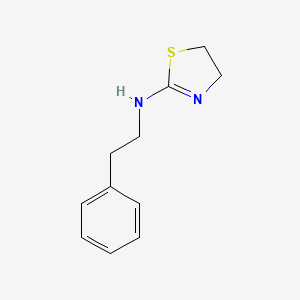

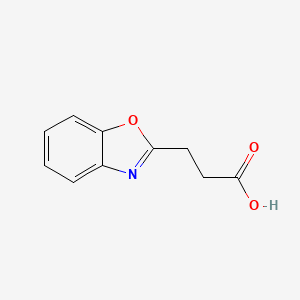

C15H16N2O2 C_{15}H_{16}N_{2}O_{2} C15H16N2O2

et une masse moléculaire de 256,3 . Il a diverses applications dans la recherche scientifique en raison de ses propriétés chimiques. Voici une analyse complète de six applications uniques, chacune détaillée dans sa propre section.Recherche pharmaceutique

Le carbamate de benzyle et de 3-aminobenzyl a été utilisé dans la synthèse de composés pharmaceutiques. Sa structure sert de bloc de construction pour le développement de médicaments qui peuvent avoir une activité inhibitrice contre certaines maladies. Par exemple, des dérivés de ce composé ont montré un potentiel dans l'inhibition de la croissance de souches de Mycobacterium tuberculosis, y compris les souches multirésistantes .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that carbamates, a class of compounds to which benzyl 3-aminobenzylcarbamate belongs, are known to have widespread applications in bioactive compounds .

Mode of Action

Carbamates typically exert their effects by interacting with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Carbamates are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability .

Result of Action

As a carbamate, it is likely to have diverse effects depending on its specific targets .

Propriétés

IUPAC Name |

benzyl N-[(3-aminophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFMBKSFAAEDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373867 | |

| Record name | 3-N-Cbz-Aminomethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374554-26-4 | |

| Record name | 3-N-Cbz-Aminomethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 374554-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)